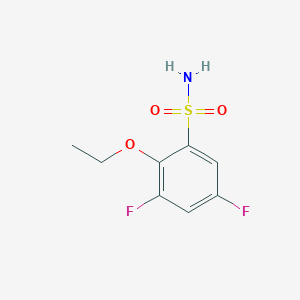

2-Ethoxy-3,5-difluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethoxy-3,5-difluorobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, including medicinal chemistry, where they serve as building blocks for various therapeutic agents. The presence of the ethoxy group and the difluoro substitution on the benzene ring could potentially influence the physical, chemical, and biological properties of the compound.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through various methods. For instance, the generation of benzosultams, which are closely related to sulfonamides, can be accomplished via trifluoromethylation of 2-ethynylbenzenesulfonamide under visible light irradiation using Togni's reagent and a photocatalyst . Although this method does not directly pertain to 2-Ethoxy-3,5-difluorobenzenesulfonamide, it provides insight into the synthetic strategies that could be adapted for its synthesis.

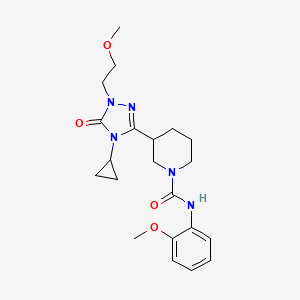

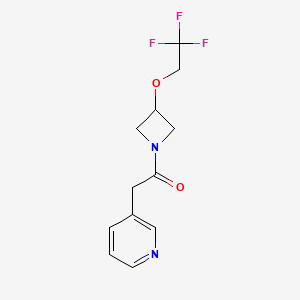

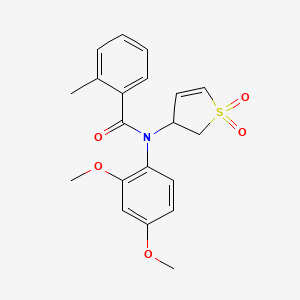

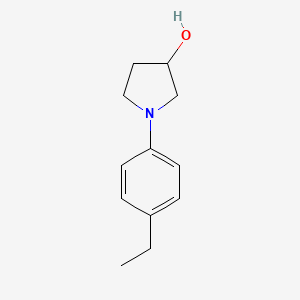

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For example, a sulfonamide compound with a hydroxy-methylbenzylidene amino group was characterized to have a monoclinic space group with specific unit cell parameters . Density functional theory (DFT) calculations can also be used to predict the molecular structure and properties of sulfonamide derivatives .

Chemical Reactions Analysis

Sulfonamide compounds can undergo a variety of chemical reactions. The aminohalogenation reaction of certain precursors with TsNBr2 can lead to the synthesis of novel sulfonamide compounds with potential biological activities . Additionally, sulfonamides can be synthesized by reacting amines with sulfonyl chlorides in the presence of a base .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be extensively studied using experimental and computational methods. The crystal structure of a related compound, 3-(ethoxycarbonyl)-4-hydroxybenzenesulfonic acid sesquihydrate, was determined, revealing a monoclinic space group and the formation of a 3D network through hydrogen bonding . Computational studies can provide valuable information on the thermodynamic properties, molecular electrostatic potential, and non-linear optical properties of sulfonamide compounds .

Applications De Recherche Scientifique

Photosensitive Protecting Groups

- Application : The utilization of photosensitive protecting groups, including those similar in structure to sulfonamide derivatives, demonstrates significant promise in synthetic chemistry. These groups are being explored for their potential in creating more efficient synthetic pathways and have applications in the development of novel pharmaceuticals and chemicals. (Amit, Zehavi, & Patchornik, 1974)

Synthesis of Cyclic Compounds

- Application : Research on the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide shows their potential in pharmaceuticals. The development of multifunctional agents through these compounds highlights their importance in organic synthesis and drug discovery. (Kaneda, 2020)

Environmental and Material Applications

- Application : Studies on surfactants, including sulfonate and sulfonamide derivatives, focus on their environmental safety, biodegradability, and application in cleaning products. These findings support the development of more sustainable and less toxic surfactants for industrial and personal care products. (Cowan-Ellsberry et al., 2014)

Advanced Materials Development

- Application : Investigations into conducting polymers and their applications in organic electronic devices have included the study of sulfonamide derivatives for improving electrical conductivity. These materials have potential use in light-emitting diodes, solar cells, and transistors. (Shi et al., 2015)

Mécanisme D'action

Target of Action

The primary target of 2-Ethoxy-3,5-difluorobenzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known to interact with its target, carbonic anhydrase 2

Propriétés

IUPAC Name |

2-ethoxy-3,5-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO3S/c1-2-14-8-6(10)3-5(9)4-7(8)15(11,12)13/h3-4H,2H2,1H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMOLKFVJPAFNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1S(=O)(=O)N)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-3,5-difluorobenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532718.png)

![3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2532726.png)

![6-oxo-1-phenyl-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2532727.png)

![1-[5-Bromo-2-(difluoromethyl)phenyl]-1,2,4-triazole](/img/structure/B2532728.png)

![N-(2,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2532731.png)

![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2532732.png)

![2-(4-fluorophenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2532734.png)